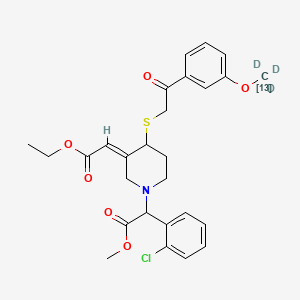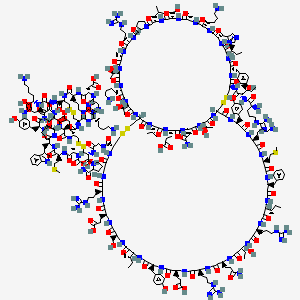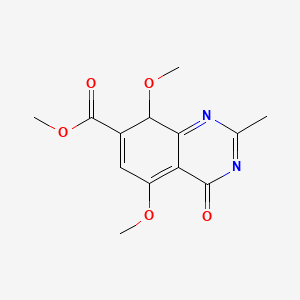
methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate is a quinazoline derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy and methyl groups, enhancing its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and esterification reactions. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent product quality. Purification steps such as recrystallization and chromatography are also integral to the industrial production process .
Chemical Reactions Analysis
Types of Reactions
methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like bromine, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazoline core allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects. The methoxy and methyl groups enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Oxolinic acid: A quinoline derivative with antibacterial properties.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Significant in natural products and drugs for their biological properties
Uniqueness
methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate stands out due to its specific substitution pattern, which enhances its stability and biological activity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
143430-43-7 |
|---|---|
Molecular Formula |
C13H14N2O5 |
Molecular Weight |
278.264 |
IUPAC Name |
methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C13H14N2O5/c1-6-14-10-9(12(16)15-6)8(18-2)5-7(11(10)19-3)13(17)20-4/h5,11H,1-4H3 |
InChI Key |
BTWXXFLVCHUSJU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)C2=C(C=C(C(C2=N1)OC)C(=O)OC)OC |
Synonyms |
7-Quinazolinecarboxylic acid, 1,4-dihydro-5,8-dimethoxy-2-methyl-4-oxo-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


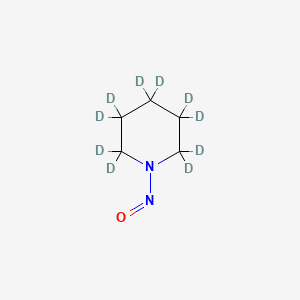
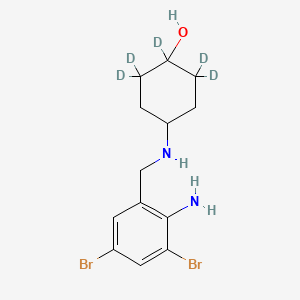
![(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)

![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)
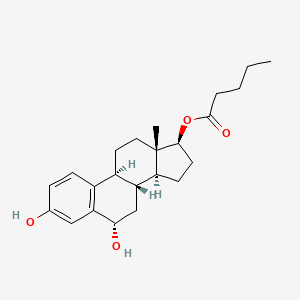
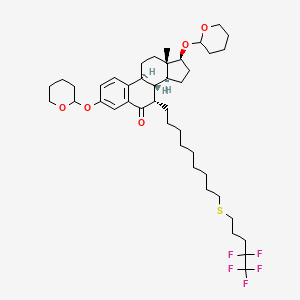
![Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium](/img/structure/B588977.png)
